molecular formula C9H12ClNO2S B1439486 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride CAS No. 1193387-28-8

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride

Cat. No. B1439486
CAS RN: 1193387-28-8
M. Wt: 233.72 g/mol
InChI Key: AUMXJHJQPIDYGZ-UHFFFAOYSA-N
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Description

“2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride” is a chemical compound with the molecular formula C9H11NO2S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[3,2-c]pyridine ring attached to an acetic acid group . The molecular weight of this compound is 197.25 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 294.94°C, a predicted boiling point of 361.2°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a refractive index of n20D 1.60 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyridine Derivatives : Pyridine-2(1H)-thione, a derivative of thieno[2,3-b]-pyridine, can be synthesized and further reacted with various compounds to yield a range of thieno[2,3-b]-pyridine derivatives, including thieno[3,2-d]pyrimidine and pyrazolo[3,4-b]-pyridine derivatives, showcasing the versatility of thieno[3,2-c]pyridin-5-yl derivatives in heterocyclic synthesis (Elneairy, 2010).

  • Formation of Novel Ring Systems : Compounds based on thieno[2,3-d]pyrimidine have been synthesized, which include the reaction of 2-thioxothienopyrimidine derivatives with chloroacetic acid and aldehyde to form 2-arylmethylene derivatives. These derivatives highlight the potential of thieno[3,2-c]pyridin-5-yl compounds in creating new ring systems with varied chemical properties (Aly et al., 2008).

Chemical Transformations and Properties

  • Derivative Transformation : Derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one were obtained by treating certain compounds with hydrochloric acid, demonstrating the chemical transformation possibilities of thieno[3,2-c]pyridin-5-yl derivatives under different catalytic conditions (Nedolya et al., 2018).

  • Structural and Magnetic Properties : Studies on hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical, a related compound, have explored the relationship between crystal-stacking structures and magnetic properties, providing insight into the physical and chemical characteristics of these types of compounds (Yong et al., 2013).

Safety and Hazards

Safety data for “2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c11-9(12)6-10-3-1-8-7(5-10)2-4-13-8;/h2,4H,1,3,5-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMXJHJQPIDYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride

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